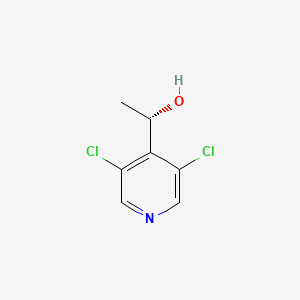

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPDCYCCMCEYQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735855 | |

| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370347-50-4 | |

| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

CAS Number: 1370347-50-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a chiral pyridyl alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral secondary alcohol featuring a dichlorinated pyridine ring. Its specific stereochemistry is crucial for the biological activity of the final pharmaceutical products derived from it. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 1370347-50-4 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Note: Some physical properties, such as melting and boiling points, are not consistently reported and may vary based on purity.

Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 3,5-dichloro-4-acetylpyridine. This transformation is a key step that introduces the chiral center with the desired (S)-configuration. Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a highly efficient and stereoselective method for this purpose.

Biocatalytic Asymmetric Reduction: An Experimental Protocol

The following protocol outlines a general procedure for the chemoenzymatic synthesis of this compound using a ketoreductase. The selection of the specific enzyme is critical to achieve high enantiomeric excess (ee).

Materials:

-

3,5-dichloro-4-acetylpyridine

-

Ketoreductase (KRED) enzyme (Screening of a panel of KREDs is recommended to find an optimal enzyme)

-

NAD(P)H cofactor (e.g., NADPH)

-

Cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

Cofactor and Regeneration System: Add the NAD(P)H cofactor to the buffer. If using a cofactor regeneration system, add the components of this system (e.g., glucose and glucose dehydrogenase).

-

Enzyme Addition: Add the selected ketoreductase to the reaction mixture.

-

Substrate Addition: Dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a suitable co-solvent (if necessary) and add it to the reaction mixture. The final substrate concentration typically ranges from 10 to 50 g/L.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a period of 12-48 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking periodic samples and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the ketone to the alcohol and the enantiomeric excess of the product.

-

Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final this compound.

Workflow for Biocatalytic Synthesis

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

An In-depth Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a chiral pyridinylethanol derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in the public domain for this specific enantiomer, this guide incorporates predicted data and information from closely related structural analogs to provide a thorough and practical resource.

Molecular Structure and Identification

This compound is a chiral secondary alcohol featuring a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an (S)-configured 1-hydroxyethyl group at the 4 position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol |

| CAS Number | 1370347-50-4 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Canonical SMILES | C--INVALID-LINK--O |

| InChI Key | KCPDCYCCMCEYQN-UFLUHPNLNA-N |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow solid (Expected) | Commercial Suppliers |

| Melting Point | Not available | - |

| Boiling Point | 276.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.16 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (Expected). Limited solubility in water. | General chemical principles |

Synthesis and Purification

A detailed, validated experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route involves the asymmetric reduction of the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, or the chiral separation of the racemic mixture of 1-(3,5-dichloropyridin-4-yl)ethanol.

Hypothetical Asymmetric Synthesis

The asymmetric reduction of a prochiral ketone is a common and effective method for producing chiral alcohols. A variety of chiral catalysts and reducing agents can be employed.

Caption: Hypothetical asymmetric synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral ruthenium catalyst (e.g., (S)-RuCl[(p-cymene)BINAP]Cl) is prepared in an appropriate solvent such as isopropanol.

-

Reaction Setup: To a solution of 1-(3,5-dichloropyridin-4-yl)ethanone in isopropanol, the catalyst solution is added.

-

Reduction: The reaction mixture is stirred under a hydrogen atmosphere (or with a suitable hydrogen source like formic acid/triethylamine) at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Chiral Resolution of Racemic Mixture

Commercial synthesis may involve the preparation of the racemic alcohol followed by chiral separation.

Caption: Workflow for the chiral resolution of 1-(3,5-dichloropyridin-4-yl)ethanol.

Experimental Protocol (Adapted from Commercial Source):

-

Preparation of Racemate: The racemic 1-(3,5-dichloropyridin-4-yl)ethanol is synthesized by the reduction of 1-(3,5-dichloropyridin-4-yl)ethanone using a non-chiral reducing agent like sodium borohydride.

-

Chiral HPLC Separation: The racemic mixture is subjected to preparative chiral high-performance liquid chromatography (HPLC). A commonly used stationary phase for such separations is a polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H.

-

Elution: A mobile phase, for instance, a mixture of heptane and ethanol (e.g., 90:10 v/v), is used to elute the enantiomers.

-

Collection: The eluent is monitored by a UV detector. The two enantiomers will have different retention times. The fraction corresponding to the second eluting peak, which is the (S)-enantiomer, is collected.

-

Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A doublet for the methyl protons (CH₃) around 1.5 ppm.- A quartet for the methine proton (CH-OH) around 5.0-5.5 ppm.- A singlet for the two equivalent aromatic protons of the pyridine ring around 8.5 ppm.- A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | - A signal for the methyl carbon (CH₃) around 25 ppm.- A signal for the methine carbon (CH-OH) around 70 ppm.- Signals for the carbon atoms of the pyridine ring in the aromatic region (120-160 ppm). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (192.04 for C₇H₇³⁵Cl₂NO).- Characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).- Fragmentation pattern showing the loss of a methyl group (M⁺-15) and a water molecule (M⁺-18). |

| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.- A strong C-O stretching vibration around 1050-1150 cm⁻¹.- C-Cl stretching vibrations in the 600-800 cm⁻¹ region. |

Safety and Handling

Specific safety and toxicity data for this compound are not available. The following precautions are based on the general properties of substituted pyridines and alcohols.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

-

Toxicology: The toxicological properties have not been fully investigated. Substituted pyridines can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and avoid exposure.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult commercial supplier safety data sheets (SDS) and to perform their own risk assessments before handling this compound. As more research is conducted, a more complete experimental profile of this molecule will likely become available.

References

The Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral pyridyl alcohol, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals, owing to its unique structural and electronic properties. This document details the primary synthetic routes, focusing on the asymmetric reduction of the corresponding ketone precursor, 1-(3,5-Dichloropyridin-4-yl)ethanone. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis.

Introduction

Chiral pyridyl alcohols are a critical class of intermediates in organic synthesis, serving as key components in a variety of biologically active molecules. The stereocenter bearing the hydroxyl group plays a crucial role in the molecule's interaction with biological targets. Consequently, the development of efficient and highly enantioselective methods for their synthesis is of significant interest to the scientific community. This compound, with its dichlorinated pyridine ring, presents a unique scaffold for further chemical elaboration.

Primary Synthetic Approach: Asymmetric Reduction of 1-(3,5-Dichloropyridin-4-yl)ethanone

The most direct and widely employed method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 1-(3,5-Dichloropyridin-4-yl)ethanone. This transformation can be achieved through two principal methodologies: catalyst-driven asymmetric transfer hydrogenation and biocatalytic reduction.

Synthesis of the Precursor: 1-(3,5-Dichloropyridin-4-yl)ethanone

The ketone precursor, 1-(3,5-Dichloropyridin-4-yl)ethanone, is commercially available from various suppliers. However, for researchers interested in its synthesis, a common method involves the preparation of 3,5-dichloropyridine followed by acylation. A patented process for preparing 3,5-dichloropyridine involves the reaction of a polychlorinated pyridine, such as 2,3,5-trichloropyridine, with zinc metal in the presence of an acidic compound.[1]

Logical Workflow for Precursor Synthesis

Caption: Synthesis of the ketone precursor.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. For the reduction of 1-(3,5-Dichloropyridin-4-yl)ethanone, ruthenium-based catalysts with chiral diamine ligands are often effective.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of a ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and a chiral ligand (e.g., (S,S)-TsDPEN) in an anhydrous solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst.

-

Reaction Setup: To a solution of 1-(3,5-Dichloropyridin-4-yl)ethanone in a suitable solvent (e.g., a mixture of formic acid and triethylamine, which also serves as the hydrogen source), the pre-formed catalyst solution is added.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data for Asymmetric Transfer Hydrogenation

| Parameter | Value |

| Substrate | 1-(3,5-Dichloropyridin-4-yl)ethanone |

| Catalyst | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN |

| Hydrogen Donor | Formic acid/Triethylamine mixture |

| Solvent | Dichloromethane |

| Temperature | 25-40 °C |

| Typical Yield | >90% |

| Typical Enantiomeric Excess | >95% ee |

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle of ATH.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[2] Ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, can reduce 1-(3,5-Dichloropyridin-4-yl)ethanone with high enantioselectivity. This approach often operates under mild reaction conditions and avoids the use of heavy metal catalysts.

Experimental Protocol: Biocatalytic Reduction using a Ketoreductase

-

Enzyme and Cofactor Preparation: A solution of a commercially available or recombinantly expressed ketoreductase is prepared in a buffer (e.g., phosphate buffer, pH 7.0). A nicotinamide cofactor (e.g., NADPH or NADH) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) are added.

-

Reaction Setup: 1-(3,5-Dichloropyridin-4-yl)ethanone is added to the enzyme solution. Due to the potential for substrate inhibition, the ketone may be added portion-wise or as a solution in a co-solvent (e.g., DMSO).

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by chiral HPLC or GC.

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Biocatalytic Reduction

| Parameter | Value |

| Biocatalyst | Ketoreductase (e.g., from Candida or Lactobacillus species) |

| Cofactor | NADPH or NADH |

| Cofactor Regeneration | Glucose/GDH or Isopropanol/ADH |

| Solvent | Aqueous buffer (e.g., phosphate buffer) |

| pH | 6.5-7.5 |

| Temperature | 25-35 °C |

| Typical Yield | >85% |

| Typical Enantiomeric Excess | >99% ee |

Workflow for Biocatalytic Reduction

Caption: Biocatalytic reduction workflow.

Conclusion

The synthesis of this compound is most effectively achieved through the asymmetric reduction of its ketone precursor. Both asymmetric transfer hydrogenation and biocatalytic methods offer high yields and excellent enantioselectivities. The choice between these methods will depend on factors such as catalyst/enzyme availability, cost, and the desired scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral building block.

References

A Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral pyridyl alcohol that serves as a key building block in the synthesis of complex heterocyclic molecules with significant pharmacological activity. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, and, most notably, its application as a crucial intermediate in the development of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Detailed experimental protocols for its preparation via chiral resolution are presented, alongside characterization data. Furthermore, this document illustrates the synthetic utility of this compound and the biological context of its derivatives through structured diagrams.

Nomenclature and Synonyms

The compound with the formal name this compound is also known by several synonyms and alternative nomenclature. A clear understanding of these is crucial for effective literature and database searches.

| Identifier Type | Value |

| IUPAC Name | (S)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol |

| CAS Registry Number | 1370347-50-4[1][2] |

| Synonyms | (αS)-3,5-Dichloro-α-methyl-4-pyridinemethanol |

| 4-Pyridinemethanol, 3,5-dichloro-α-methyl-, (αS)- | |

| EOS-62118 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Synthesis and Experimental Protocols

The enantiomerically pure this compound is most commonly obtained by the resolution of its racemic mixture. The following protocol is a detailed methodology for this key process.

Chiral Resolution of (±)-1-(3,5-Dichloropyridin-4-yl)ethanol

Objective: To separate the (S)- and (R)-enantiomers from the racemic mixture of 1-(3,5-dichloropyridin-4-yl)ethanol.

Materials:

-

Racemic 1-(3,5-dichloropyridin-4-yl)ethanol

-

Ethanol (HPLC grade)

-

n-Heptane (HPLC grade)

-

CHIRALPAK® AD-H column

Equipment:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Prepare a solution of the racemic 1-(3,5-dichloropyridin-4-yl)ethanol in the mobile phase.

-

Set up the preparative HPLC system with a CHIRALPAK® AD-H column.

-

The mobile phase consists of a 90:10 (v/v) mixture of n-heptane and ethanol.

-

Inject the dissolved racemic mixture onto the column.

-

Elute the enantiomers isocratically at a constant flow rate.

-

Monitor the separation using a UV detector.

-

Collect the fractions corresponding to each enantiomeric peak. The second peak to elute is the desired (S)-enantiomer.

-

Combine the fractions containing the pure (S)-enantiomer and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by appropriate analytical techniques.

| Analytical Technique | Observed Data |

| Mass Spectrometry (MS) | (ES) m/z 192 [M+H]⁺ |

| Enantiomeric Purity (by chiral HPLC) | >99% ee |

Application in the Synthesis of FGFR Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of potent kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor (FGFR). The chiral ethoxy moiety derived from this starting material is a key structural feature in these inhibitors.

Synthetic Workflow for FGFR Inhibitors

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted indazole derivatives as FGFR inhibitors, highlighting the incorporation of this compound.

The FGFR Signaling Pathway and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. The inhibitors synthesized from this compound target the kinase domain of FGFR, thereby blocking downstream signaling.

Conclusion

This compound is a valuable chiral building block for medicinal chemistry and drug development. Its efficient preparation through chiral resolution and its successful incorporation into complex molecular scaffolds, such as those for FGFR inhibitors, underscore its importance. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

Commercial Suppliers and Technical Profile of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

An In-depth Guide for Researchers and Drug Development Professionals

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral pyridinemethanol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a dichloropyridinyl moiety make it a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for oncological applications. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and its role in the development of targeted therapeutics.

Commercial Availability

A range of chemical suppliers offer this compound, with varying purity levels, quantities, and pricing. Researchers should consult the respective company websites for the most current information.

| Supplier | CAS Number | Purity | Available Quantities |

| Cenmed Enterprises | 1370347-50-4 | Not specified | Varies[1] |

| Enke Pharma-tech Co., Ltd. | 1370347-50-4 | 98%[2] | Bulk (Drum)[2] |

| Apollo Scientific | 1370347-50-4 | 95%[3] | 100mg, 250mg, 1g, 5g, 10g, 25g[3] |

| ChemWhat | 1370347-50-4 | Not specified | Inquire |

| Fluorochem | 1254473-68-1 (R-enantiomer) | 95.0% | 100mg[4] |

Synthesis and Preparation

The asymmetric synthesis of chiral alcohols such as this compound is crucial for ensuring the stereospecificity of the final drug candidate. A common and effective method for producing such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3,5-dichloro-4-acetylpyridine.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is based on the methodology described for the synthesis of a structurally similar compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which utilizes a carbonyl reductase for stereoselective reduction[5].

1. Materials and Reagents:

-

3,5-dichloro-4-acetylpyridine (substrate)

-

Carbonyl reductase (e.g., from Lactobacillus kefiri)[5]

-

Coenzyme (e.g., NADP+)

-

Co-substrate for coenzyme regeneration (e.g., isopropanol)[5]

-

Phosphate buffer (e.g., 0.1 M, pH 6.0-8.0)[5]

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

2. Reaction Setup:

-

In a temperature-controlled reactor, prepare a solution of the substrate, 3,5-dichloro-4-acetylpyridine, in the phosphate buffer. The concentration of the substrate can range from 30-500 g/L[5].

-

Add the coenzyme (NADP+) and the carbonyl reductase to the reaction mixture.

-

Introduce the co-substrate (isopropanol) which also serves to regenerate the coenzyme.

3. Reaction Conditions:

-

Maintain the reaction temperature between 20-40°C[5].

-

Stir the mixture at a constant rate (e.g., 200 rpm) for 5-24 hours. The reaction progress should be monitored by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

4. Work-up and Purification:

-

Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel to achieve high purity.

5. Characterization:

-

Confirm the structure and stereochemistry of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and chiral HPLC to determine the enantiomeric excess (ee). The desired product should have an ee value of ≥99%[5].

Application in Drug Discovery: A Chiral Intermediate for Kinase Inhibitors

This compound is a critical chiral intermediate in the synthesis of potent and selective kinase inhibitors. The dichloro-substituted pyridine ring is a common scaffold in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the target kinase. The chiral hydroxyl group provides a handle for further chemical modifications and can be crucial for establishing stereospecific interactions with the target protein, leading to improved potency and selectivity.

Derivatives of this compound have been explored in the development of inhibitors for various kinases, including those involved in cancer cell proliferation and survival pathways. For instance, substituted pyridines are found in inhibitors of Akt kinases, which are central nodes in cell signaling pathways that promote cell growth, proliferation, and survival[6].

Below is a conceptual workflow illustrating the synthesis and application of this compound in the discovery of a novel kinase inhibitor.

Caption: Workflow for the synthesis and application of this compound.

Role in Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, the kinase inhibitors synthesized from it can target critical signaling pathways implicated in cancer. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor derived from the subject compound.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by a derived compound.

References

- 1. cenmed.com [cenmed.com]

- 2. This compound, CasNo.1370347-50-4 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]

- 3. 1370347-50-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. (R)-1-(3,5-DICHLOROPYRIDIN-4-YL)ETHANOL, 95.0%, 100mg [scisupplies.eu]

- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: A Key Chiral Intermediate in Drug Discovery

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a crucial chiral building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural rigidity and specific stereochemistry make it an important component in the synthesis of highly selective and potent enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of (S)-1-(3,a)-1-(3,5-Dichloropyridin-4-yl)ethanol, with a focus on its role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Discovery and History

The documented history of this compound is intrinsically linked to its emergence as a key intermediate in the synthesis of complex pharmaceutical compounds. While the synthesis of related pyridine alcohols has been a subject of academic interest, the specific preparation and isolation of the (S)-enantiomer of 1-(3,5-dichloropyridin-4-yl)ethanol gained prominence with the advancement of targeted therapies.

A key milestone in its documented history is its detailed description in patent literature, such as EP2625175A1, which outlines its synthesis as part of the development of potent kinase inhibitors. This highlights that the "discovery" of this specific chiral alcohol was driven by the need for a stereochemically defined fragment to optimize the efficacy and selectivity of a larger drug molecule. Its importance lies not as a standalone therapeutic agent, but as a critical component in constructing molecules with precise three-dimensional structures required for specific biological interactions.

The development of this intermediate is a testament to the growing importance of stereochemistry in drug design. The differential biological activity between enantiomers is a well-established principle, and the synthesis of enantiomerically pure intermediates like this compound is a critical step in producing safer and more effective medicines.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is typically achieved through a two-step process: the synthesis of the racemic mixture followed by chiral resolution.

Experimental Protocols

1. Synthesis of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This procedure involves the Grignard reaction between 3,5-dichloropyridine and acetaldehyde.

-

Materials:

-

3,5-Dichloropyridine

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

-

A solution of 3,5-dichloropyridine in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating.

-

After the initiation of the Grignard reaction, the remaining solution of 3,5-dichloropyridine is added at a rate that maintains a gentle reflux.

-

The reaction mixture is then cooled to 0 °C in an ice bath.

-

A solution of acetaldehyde in anhydrous THF is added dropwise to the Grignard reagent.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude racemic 1-(3,5-dichloropyridin-4-yl)ethanol.

-

The crude product is purified by column chromatography on silica gel.

-

2. Chiral Resolution of (±)-1-(3,5-Dichloropyridin-4-yl)ethanol

The separation of the enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).

-

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: Optimized for the specific column dimensions.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Procedure:

-

The racemic 1-(3,5-dichloropyridin-4-yl)ethanol is dissolved in the mobile phase.

-

The solution is injected onto the chiral column.

-

The two enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

The fractions corresponding to each enantiomer are collected separately.

-

The collected fractions are concentrated under reduced pressure to yield the enantiomerically pure (S)- and (R)-1-(3,5-dichloropyridin-4-yl)ethanol. The elution order of the enantiomers should be determined using a standard of known configuration.

-

Experimental Workflow

Caption: Workflow for the synthesis of racemic 1-(3,5-dichloropyridin-4-yl)ethanol and subsequent chiral resolution.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| CAS Number | 1370347-50-4 |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.5 (s, 2H, pyridine-H), ~5.1 (q, 1H, CH-OH), ~1.6 (d, 3H, CH₃) (Predicted values; actual shifts may vary based on solvent and concentration) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (pyridine-C), ~140 (pyridine-C-Cl), ~65 (CH-OH), ~25 (CH₃) (Predicted values; actual shifts may vary based on solvent and concentration) |

| Mass Spec. (ESI) | m/z: 192.0 [M+H]⁺ |

Application in Drug Development

This compound is a valuable intermediate in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention.

Role in FGFR Inhibitors

The (S)-1-(3,5-dichloropyridin-4-yl)ethoxy moiety is incorporated into the structure of several potent FGFR inhibitors. The stereochemistry at the benzylic carbon is often critical for optimal binding to the ATP-binding pocket of the FGFR kinase domain. The specific orientation of the dichloropyridinyl group can lead to favorable interactions with amino acid residues in the active site, thereby enhancing the inhibitor's potency and selectivity.

FGFR Signaling Pathway

The FGFR signaling pathway is a complex network that regulates cell proliferation, differentiation, migration, and survival. The pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

Caption: Simplified overview of the FGFR signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound stands out as a specialized yet highly significant chiral intermediate in the field of drug discovery and development. Its history is closely tied to the advancements in targeted cancer therapies, particularly the development of FGFR inhibitors. The synthesis and resolution of this compound underscore the critical importance of stereochemistry in modern medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for such well-defined chiral building blocks is expected to grow, further solidifying the role of this compound in the synthesis of next-generation pharmaceuticals.

Physical properties of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol (melting point, boiling point)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the available physicochemical information for the compound (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. Despite a comprehensive search of scientific databases, commercial supplier information, and the broader scientific literature, specific experimental values for the melting and boiling points of this compound have not been located. This guide presents the available identifying information and notes the absence of the requested quantitative physical properties.

Introduction

This compound is a chiral pyridinylethanol derivative. Compounds of this class are often investigated in medicinal chemistry and drug discovery as intermediates or as potential pharmacologically active agents. Accurate physicochemical data, such as melting and boiling points, are fundamental for the characterization, purification, and formulation of such compounds. This guide addresses the current state of knowledge regarding these specific properties.

Compound Identification

The primary identifiers for this compound are well-established in chemical literature and supplier databases.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1370347-50-4 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

Physical Properties

A thorough search of publicly available databases and scientific literature was conducted to ascertain the melting and boiling points of this compound.

Melting Point

Specific, experimentally determined data for the melting point of this compound is not available in the reviewed literature.

Boiling Point

Specific, experimentally determined data for the boiling point of this compound is not available in the reviewed literature.

Experimental Protocols

As no experimental data for the melting and boiling points were found, no associated experimental protocols for their determination can be provided. The determination of these properties would typically follow standard laboratory procedures:

-

Melting Point: Determined using a calibrated melting point apparatus, such as a Thiele tube or a digital melting point device. The sample would be slowly heated, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid would be recorded.

-

Boiling Point: For a non-volatile solid, the boiling point would be determined under reduced pressure to prevent decomposition. This would involve a distillation apparatus and a vacuum source, with the boiling temperature recorded at a specific pressure.

Logical Workflow for Property Determination

The logical workflow for characterizing a novel or uncharacterized compound like this compound would involve synthesis followed by purification and then determination of its physical properties.

Figure 1: General Experimental Workflow for Compound Characterization

Conclusion

While the fundamental identifying information for this compound is readily available, the specific physical properties of its melting and boiling points are not reported in the accessible scientific literature or commercial databases. For researchers and drug development professionals working with this compound, it will be necessary to experimentally determine these values as part of their internal characterization process. Standard laboratory methodologies for melting and boiling point determination are recommended for this purpose. No information regarding signaling pathways involving this compound was discovered, which is consistent with the query's focus on its physical properties.

Technical Guidance: Determining the Solubility of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol in Common Solvents

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. A thorough understanding of the solubility of this compound in various common solvents is fundamental for the design and optimization of synthetic routes, purification processes, and formulation development. Due to the limited availability of public quantitative solubility data for this specific chiral compound, this document provides a comprehensive framework of established methodologies for its experimental determination.

Introduction and Physicochemical Profile

Physicochemical Properties (Predicted/General):

| Property | Value/Information |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | Likely a white to off-white solid |

| Predicted Boiling Point | ~276.1 ± 35.0 °C |

| Predicted Density | ~1.395 ± 0.06 g/cm³ |

| Predicted pKa | ~12.16 ± 0.20 |

Quantitative Solubility Data Presentation

As quantitative solubility data for this compound is not extensively published, the following tables are provided as a template for researchers to record their experimentally determined values. It is recommended to determine solubility at different temperatures to understand its thermodynamic properties.

Table 1: Solubility of this compound in Common Solvents at 25°C (298.15 K)

| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Tetrahydrofuran | |||

| Toluene | |||

| Heptane |

Table 2: Temperature Dependence of Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 10 | |

| 25 | ||

| 40 | ||

| Ethanol | 10 | |

| 25 | ||

| 40 | ||

| Acetone | 10 | |

| 25 | ||

| 40 |

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method[1]. This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent compatibility)

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Accurately add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended[2]. Preliminary studies can determine the minimum time to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Analyze the concentration of the filtrate using a validated analytical method. The two most common methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

-

Analytical Methods for Concentration Determination

a) UV-Vis Spectrophotometry:

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and if the solvent is transparent in that region.

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Analyze the Sample: Dilute the filtrate to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and use the calibration curve to determine the concentration.

b) High-Performance Liquid Chromatography (HPLC):

HPLC is a more specific and often more accurate method, especially for complex mixtures or when the compound has low UV absorbance.

-

Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector set at the compound's λmax) that gives a sharp, well-resolved peak for the compound.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a graph of peak area versus concentration.

-

Analyze the Sample: Inject a known volume of the filtrate (or a dilution thereof) into the HPLC system. Determine the concentration from the peak area using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing solubility measurement.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination for specific applications. This guide provides the necessary framework, including standardized protocols and data presentation templates, to enable researchers to generate reliable and accurate solubility data. Adherence to these methodologies will ensure consistency and comparability of results across different laboratory settings, ultimately supporting the efficient development of processes involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its stereospecific synthesis is crucial as the biological activity of chiral molecules often resides in a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of the (S)-enantiomer via the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 3,5-dichloro-4-acetylpyridine. Additionally, a protocol for the analytical resolution of the enantiomers by chiral High-Performance Liquid Chromatography (HPLC) is presented.

The CBS reduction is a highly efficient and enantioselective method for the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a borane source as the reducing agent.[3] The predictable stereochemical outcome and high enantiomeric excesses achievable make it a valuable tool in asymmetric synthesis.[1]

Reaction Scheme

The asymmetric synthesis of this compound from 3,5-dichloro-4-acetylpyridine is depicted below:

Caption: Asymmetric synthesis of this compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 3,5-dichloro-4-acetylpyridine to this compound using an (S)-oxazaborolidine catalyst.

Materials:

-

3,5-Dichloro-4-acetylpyridine

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Under an inert atmosphere, add anhydrous THF to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0-5 °C using an ice bath.

-

Catalyst and Reducing Agent Addition: To the cooled THF, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) via syringe. Slowly add borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the stirred solution.

-

Substrate Addition: Dissolve 3,5-dichloro-4-acetylpyridine (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Data Presentation:

| Parameter | Value |

| Substrate | 3,5-Dichloro-4-acetylpyridine |

| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane-dimethyl sulfide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0-5 °C |

| Typical Yield | >90% |

| Typical Enantiomeric Excess (e.e.) | >95% |

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for the determination of the enantiomeric excess of the synthesized 1-(3,5-Dichloropyridin-4-yl)ethanol. A method involving chiral separation of the racemic mixture has been reported using a CHIRALPAK® AD-H column with a mobile phase of 90% heptane and 10% ethanol.[4]

Materials:

-

Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol (for method development)

-

Synthesized this compound sample

-

HPLC-grade n-heptane

-

HPLC-grade ethanol

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane and ethanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

-

Standard and Sample Preparation:

-

Prepare a stock solution of racemic 1-(3,5-Dichloropyridin-4-yl)ethanol in the mobile phase (e.g., 1 mg/mL).

-

Prepare a solution of the synthesized this compound sample in the mobile phase at a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Heptane/Ethanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (or ambient)

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample solution.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Data Presentation:

| Parameter | Condition |

| Column | CHIRALPAK® AD-H |

| Mobile Phase | n-Heptane/Ethanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Expected Elution Order | To be determined experimentally |

| Typical Resolution (Rs) | > 1.5 |

Mandatory Visualizations

Caption: Mechanism of the CBS reduction for asymmetric synthesis.

Caption: Experimental workflow for the asymmetric synthesis and analysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)- 1 -(3,5-Dichloropyridin-4-yl)ethanol CAS#: 1370347-50-4 [m.chemicalbook.com]

Application Notes & Protocols: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a critical chiral building block in modern pharmaceutical synthesis. Its stereospecific structure is pivotal for the efficacy and safety of targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable intermediate, with a primary focus on its role in the production of the anaplastic lymphoma kinase (ALK), ROS1, and MET tyrosine kinase inhibitor, Crizotinib.[1][2][3][4]

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1370347-50-4 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer (NSCLC).[1][4] The specific chirality of this alcohol is essential for the final drug's ability to bind effectively to the ATP-binding pocket of the target kinases.

Crizotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Crizotinib is a potent inhibitor of the following receptor tyrosine kinases:

Aberrant activation of these kinases through genetic alterations such as gene rearrangements or amplifications can drive tumor growth and proliferation. Crizotinib effectively blocks the downstream signaling pathways initiated by these kinases, leading to cell cycle arrest and apoptosis of cancer cells.[4][5]

Signaling Pathways Targeted by Crizotinib

The constitutive activation of ALK, ROS1, or MET leads to the downstream activation of several key signaling cascades that promote cell survival, proliferation, and angiogenesis. Crizotinib's inhibitory action blocks these pathways.

Caption: Crizotinib inhibits ALK, ROS1, and MET, blocking downstream signaling pathways.

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step. Two primary strategies are employed: asymmetric synthesis from the corresponding prochiral ketone and resolution of a racemic mixture.

Protocol 1: Asymmetric Transfer Hydrogenation of 3,5-Dichloro-4-acetylpyridine

This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

Caption: Workflow for the asymmetric synthesis of the chiral alcohol.

Materials:

-

3,5-Dichloro-4-acetylpyridine

-

RuCl(p-cymene)[(S,S)-TsDPEN] catalyst

-

Formic acid/triethylamine (5:2 mixture)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 3,5-dichloro-4-acetylpyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst.

-

Add the formic acid/triethylamine mixture as the hydrogen source.

-

Stir the reaction mixture at the specified temperature until completion, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired (S)-enantiomer.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Substrate to Catalyst Ratio | 1000:1 to 2000:1 | [6] |

| Reaction Temperature | 28 °C | [6] |

| Reaction Time | 16-24 hours | [6] |

| Yield | >90% | [7] |

| Enantiomeric Excess (ee) | >98% | [6] |

Protocol 2: Enzymatic Reduction of 3,5-Dichloro-4-acetylpyridine

This protocol utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction, offering a green chemistry approach.[8][9][10]

Materials:

-

3,5-Dichloro-4-acetylpyridine

-

Ketoreductase (KRED)

-

NADPH or NADH cofactor

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

-

In a buffered aqueous solution, prepare the reaction mixture containing the KRED, NADPH or NADH, and the cofactor regeneration system.

-

If necessary, dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a water-miscible organic co-solvent.

-

Add the substrate solution to the enzyme mixture to initiate the reaction.

-

Maintain the reaction at a constant temperature and pH with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

-

Purify the product if necessary.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Substrate Concentration | 10-50 g/L | [8][10] |

| Enzyme Loading | 1-5% (w/w) of substrate | [8][10] |

| pH | 6.5-7.5 | [8] |

| Temperature | 25-35 °C | [8] |

| Yield | >95% | [8] |

| Enantiomeric Excess (ee) | >99% | [8] |

Protocol 3: Chiral Resolution of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This method involves the separation of a racemic mixture of the alcohol using chiral High-Performance Liquid Chromatography (HPLC).[11][12][13]

Materials:

-

Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

-

HPLC system with a chiral stationary phase (CSP) column

-

Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

Procedure:

-

Dissolve the racemic alcohol in the mobile phase.

-

Inject the sample onto a suitable chiral HPLC column.

-

Elute the enantiomers using an isocratic or gradient mobile phase.

-

Monitor the separation using a UV detector.

-

Collect the fractions corresponding to the desired (S)-enantiomer.

-

Combine the collected fractions and evaporate the solvent to obtain the pure enantiomer.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | [11][13] |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | [11][12] |

| Flow Rate | 0.5-1.0 mL/min | [12] |

| Detection Wavelength | 254 nm | [12] |

Protocol 4: Utilization in Crizotinib Synthesis via Mitsunobu Reaction

The enantiopure (S)-alcohol is coupled with a suitable reaction partner, typically via a Mitsunobu reaction, to form a key ether linkage in the Crizotinib scaffold.[14]

Caption: Key coupling step in the synthesis of Crizotinib.

Materials:

-

This compound

-

Crizotinib precursor containing a hydroxyl group (e.g., a substituted hydroxypyridine derivative)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Procedure:

-

Dissolve the Crizotinib precursor, this compound, and triphenylphosphine in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add DIAD or DEAD to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the coupled product.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Reaction Temperature | 0 °C to room temperature | [14] |

| Reaction Time | 4-12 hours | [15] |

| Yield | 70-90% | [14][15] |

Conclusion

This compound is an indispensable chiral building block in the synthesis of Crizotinib. The protocols outlined above provide robust and efficient methods for its preparation in high enantiomeric purity. The choice of synthetic route—asymmetric catalysis or chiral resolution—will depend on factors such as scale, cost, and available equipment. Understanding the critical role of this intermediate and the signaling pathways it ultimately helps to target is crucial for the development of next-generation kinase inhibitors.

References

- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. ClinPGx [clinpgx.org]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. US20130338377A1 - Asymmetric reduction process - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmafocusamerica.com [pharmafocusamerica.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

- 15. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its specific stereochemistry and the presence of a dichloropyridinyl moiety make it a valuable synthon for targeted therapies, particularly in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Application: Synthesis of a Pan-FGFR Inhibitor Intermediate

This compound is a key starting material for the synthesis of the pan-FGFR inhibitor, LY2874455.[1] This inhibitor has shown potent activity against FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in various cancers. The chiral ethoxy linkage derived from this compound is crucial for the molecule's specific interaction with the FGFR active site.

The primary application of this compound in this context is its participation in a Williamson ether synthesis. In this reaction, the alcohol is converted to its corresponding alkoxide and subsequently reacted with a suitable electrophile, in this case, a protected 1H-indazol-5-ol derivative, to form the desired ether linkage.

Key Reaction: Williamson Ether Synthesis

The core transformation involves the formation of an ether bond between the hydroxyl group of this compound and the phenolic hydroxyl group of a substituted indazole. This reaction is fundamental in constructing the final complex molecule.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical yield for the preparation of the precursor, 1-(3,5-Dichloropyridin-4-yl)ethanol, before chiral separation.

| Precursor Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1-(3,5-Dichloropyridin-4-yl)ethanol | 3,5-Dichloropyridine | n-Butyllithium, Diisopropylamine, Acetaldehyde | Tetrahydrofuran | 90 | >99 |

Table 1: Synthesis of the racemic precursor to this compound. Data extracted from patent literature.[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This protocol describes the synthesis of the racemic mixture, which is a precursor to the desired (S)-enantiomer.

Materials:

-

3,5-Dichloropyridine

-

n-Butyllithium (1.6 M in hexanes)

-

Diisopropylamine (DIPA)

-

Acetaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

-

Methyl-tert-butylether (MTBE)

-

Saturated aqueous sodium chloride (brine)

-

Sodium sulfate, anhydrous

-

Silica gel for chromatography

-

Ethyl acetate

-

Hexanes

-

Three-neck round-bottom flask (12 L)

-

Dry ice/acetone bath

Procedure:

-

To a 12 L three-neck round-bottom flask, add anhydrous THF (3 L) and diisopropylamine (315 mL, 2.24 mol).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol).

-

Once the addition is complete and the temperature has stabilized at -78 °C, slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) in THF. The solution will turn yellow and then into a rust-colored suspension.

-

After the addition is complete and the temperature has returned to -78 °C, slowly add a solution of acetaldehyde (230 mL, 4.05 mol) in THF (600 mL).

-

Continue stirring at -78 °C for 3 hours.

-

Remove the dry ice bath and quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L).

-

Allow the reaction to warm to room temperature overnight with stirring.

-

Dilute the mixture with MTBE (2 L), saturated aqueous ammonium chloride (1 L), and water (2 L).

-

Separate the layers and wash the organic layer with brine.

-

Extract the aqueous phase with MTBE (1.5 L).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography using 25% ethyl acetate in hexanes as the eluent to yield the title compound as a red oil.[2]

Expected Yield: Approximately 352 g (90%).[2]

Protocol 2: Chiral Separation of this compound

The racemic mixture from Protocol 1 is separated into its enantiomers using chiral chromatography.

Materials:

-

Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

-

CHIRALPAK® AD-H column

-

Heptanes

-

Ethanol

Procedure:

-

Prepare a solution of the racemic 1-(3,5-Dichloropyridin-4-yl)ethanol.

-

Perform chiral separation using a CHIRALPAK® AD-H column.

-

Elute with a mobile phase of 90% heptanes and 10% ethanol.

-

Collect the fractions corresponding to the second peak, which is the desired (S)-enantiomer.[2]

-

The absolute configuration can be confirmed using vibrational circular dichroism (VCD) spectroscopy.[2]

Protocol 3: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the etherification of a substituted 1H-indazol-5-ol with this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Substituted 1H-indazol-5-ol

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazol-5-ol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for the Synthesis of the FGFR Inhibitor Intermediate

The following diagram illustrates the key steps in the synthesis of the pharmaceutical intermediate.

Caption: Synthetic workflow for the ether intermediate.

Signaling Pathway Inhibition by the Final Product

The final product, an FGFR inhibitor, acts by blocking the downstream signaling cascade initiated by the Fibroblast Growth Factor Receptor.

Caption: FGFR signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Catalytic Asymmetric Reduction of 3,5-dichloropyridin-4-yl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The resulting chiral alcohols, such as (R)- and (S)-1-(3,5-dichloropyridin-4-yl)ethanol, are valuable intermediates in the synthesis of complex, biologically active molecules. This document provides detailed application notes and protocols for the catalytic asymmetric reduction of 3,5-dichloropyridin-4-yl methyl ketone, focusing on robust and scalable methodologies.